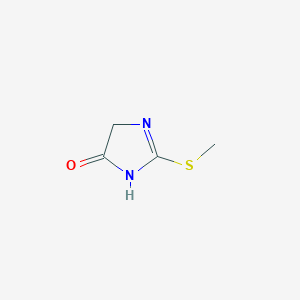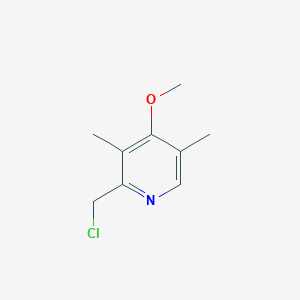
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Descripción general
Descripción
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound with a pyridine ring substituted with chloromethyl, methoxy, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine typically involves the following steps:
Oxidation: Starting with 3,5-dimethylpyridine, the compound undergoes oxidation.
Nitration: The oxidized product is then nitrated.
Methoxylation: The nitrated compound is subjected to methoxylation.
Methylation: The methoxylated product is methylated.
Chloro Substitution: Finally, the compound undergoes chloro substitution to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The process includes:
Oxidation and Nitration: Using 3,5-dimethylpyridine as the starting material.
Methoxylation and Methylation: Conducted under controlled conditions to ensure high yield.
Chloro Substitution: The final step involves chloro substitution, followed by purification to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine: Similar structure with an ethoxy group instead of a methoxy group.
2-Chloromethyl-4-methylpyridine: Lacks the methoxy and additional methyl groups.
Uniqueness
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVJDYNPSMHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356147 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84006-10-0 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84006-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084006100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3A66X6A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine in pharmaceutical synthesis?
A: this compound serves as a crucial building block in synthesizing various drugs, particularly proton pump inhibitors (PPIs) like omeprazole, esomeprazole, and tenatoprazole. [, , ] These drugs are widely used to treat acid-related disorders by inhibiting gastric acid secretion. [, ] The compound's reactivity allows it to readily undergo nucleophilic substitution reactions, enabling the formation of the desired PPI structures. [, ]
Q2: What are the common starting materials and reaction conditions used for synthesizing this compound?
A: Several synthetic routes have been explored for producing this compound. One common approach starts with 2,3,5-trimethylpyridine, which undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and finally, chlorination with thionyl chloride (SOCl2) to yield this compound hydrochloride. [, ] Another method utilizes 2-methylpyridine N-oxide, which is transformed into the target compound using phosphorus oxychloride (POCl3) in the presence of dichloromethane (CH2Cl2) and triethylamine (Et3N). []
Q3: How is the quality of this compound controlled during its synthesis?
A: Quality control is paramount in pharmaceutical synthesis. The purity of this compound is typically assessed using techniques like Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). [] These methods help confirm the compound's identity and quantify the presence of any impurities. [, ]
Q4: What is the significance of the "2-(chloromethyl)" moiety in this compound for its application in PPI synthesis?
A: The "2-(chloromethyl)" group is vital for the reactivity of this compound. This group acts as an electrophilic center, allowing the compound to react with the nucleophilic thiol group present in the benzimidazole derivatives used during PPI synthesis. [, , ] This reaction forms a crucial thioether linkage, ultimately leading to the desired PPI structure. [, ]
Q5: Are there any reported impurities arising from the synthesis or use of this compound, and how are they managed?
A: Yes, one identified potential genotoxic impurity is this compound itself. [] To address this, a sensitive Ultra-Performance Liquid Chromatography (UPLC) method has been developed to quantify trace amounts of this impurity in omeprazole drug substances. [] This method helps ensure the final drug product meets stringent safety standards.
Q6: Apart from PPIs, are there other applications of this compound in chemical synthesis?
A: Yes, research has explored its use in synthesizing ligands for metal complexes. [] For instance, this compound reacts with 3-(2-(methylthio)phenyl)-1H-pyrazole to form a new N,N',S-donor ligand. [] This ligand can then complex with copper(I) ions, generating mononuclear and polynuclear copper complexes with potential applications in various fields. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


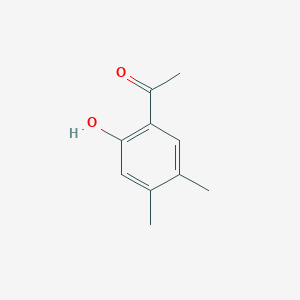
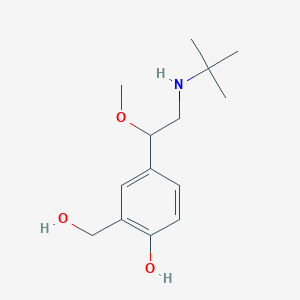
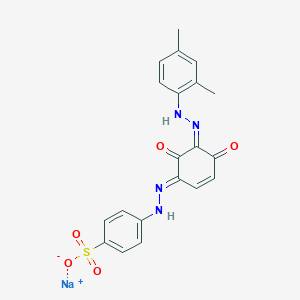

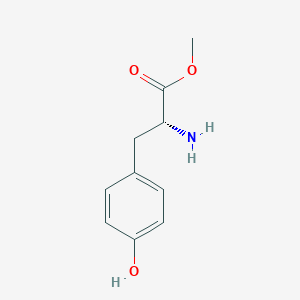
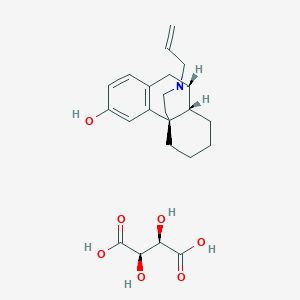
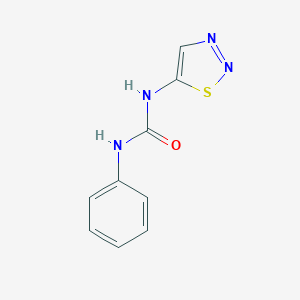
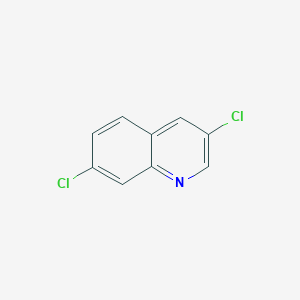
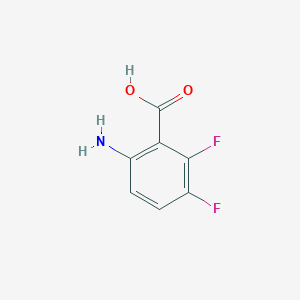

![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
